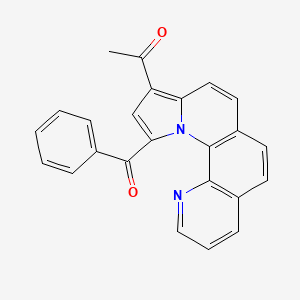
1-(11-Benzoylpyrrolo(1,2-A)(1,10)phenanthrolin-9-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(11-Benzoylpyrrolo(1,2-A)(1,10)phenanthrolin-9-YL)ethanone is a complex organic compound with the molecular formula C24H16N2O2 and a molecular weight of 364.407 g/mol . This compound is part of the phenanthroline family, known for its versatile applications in coordination chemistry and material science .
Méthodes De Préparation
The synthesis of 1-(11-Benzoylpyrrolo(1,2-A)(1,10)phenanthrolin-9-YL)ethanone involves multiple steps, typically starting with the preparation of the pyrrolo(1,2-A)(1,10)phenanthroline core. This core is then functionalized with a benzoyl group at the 11th position and an ethanone group at the 9th position. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
1-(11-Benzoylpyrrolo(1,2-A)(1,10)phenanthrolin-9-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes.
Applications De Recherche Scientifique
1-(11-Benzoylpyrrolo(1,2-A)(1,10)phenanthrolin-9-YL)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with various metal ions.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting metal-dependent biological pathways.
Mécanisme D'action
The mechanism of action of 1-(11-Benzoylpyrrolo(1,2-A)(1,10)phenanthrolin-9-YL)ethanone primarily involves its ability to chelate metal ions. This chelation can influence various molecular targets and pathways, including enzyme activity and metal ion transport. The compound’s structure allows it to form stable complexes, which can modulate the function of metalloproteins and other metal-dependent biological systems .
Comparaison Avec Des Composés Similaires
1-(11-Benzoylpyrrolo(1,2-A)(1,10)phenanthrolin-9-YL)ethanone is unique due to its specific functional groups and structural configuration. Similar compounds include:
- Ethyl 11-Benzoylpyrrolo(1,2-A)(1,10)phenanthroline-9-carboxylate
- Diethyl 11-(4-Methylbenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate
- Dimethyl 11-Benzoylpyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate
These compounds share the pyrrolo(1,2-A)(1,10)phenanthroline core but differ in their functional groups, leading to variations in their chemical properties and applications.
Propriétés
Numéro CAS |
853317-50-7 |
|---|---|
Formule moléculaire |
C24H16N2O2 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
1-(11-benzoylpyrrolo[1,2-a][1,10]phenanthrolin-9-yl)ethanone |
InChI |
InChI=1S/C24H16N2O2/c1-15(27)19-14-21(24(28)18-6-3-2-4-7-18)26-20(19)12-11-17-10-9-16-8-5-13-25-22(16)23(17)26/h2-14H,1H3 |
Clé InChI |
KYELJBFXWUFMLI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=CC=C4)C5=C(C=CC=N5)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Dichloro-1,1a,1b,2,5,5a,6,6a-octahydro-2,5-methanocyclopropa[a]indene](/img/structure/B11962778.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-{(2Z)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11962781.png)
![methyl 2-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11962793.png)

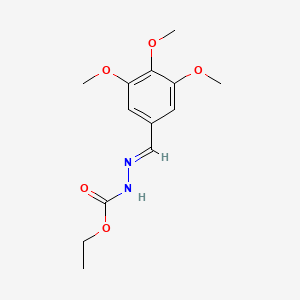
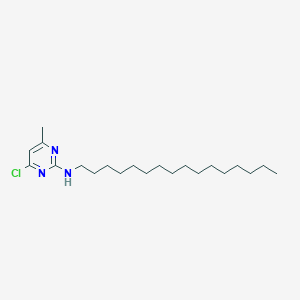
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11962808.png)
![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962811.png)
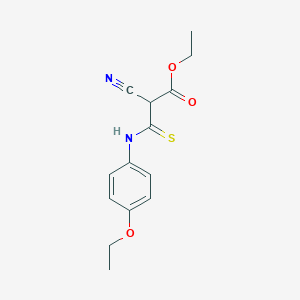
![(5Z)-5-({3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962816.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B11962820.png)
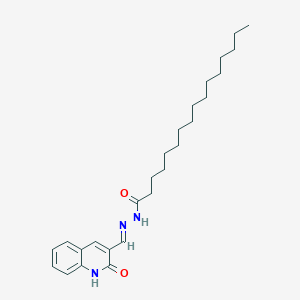

![(2E)-3-Phenyl-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-2-propenamide](/img/structure/B11962843.png)
